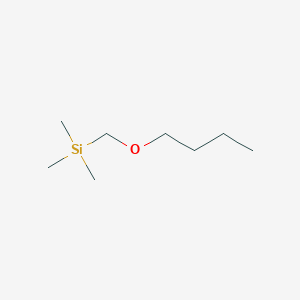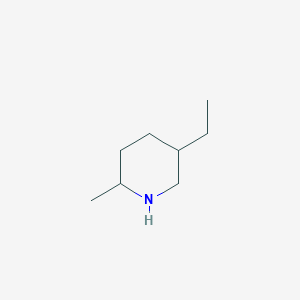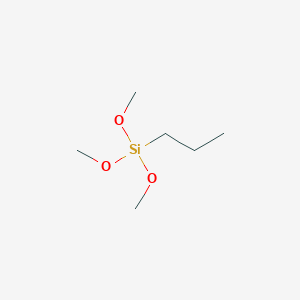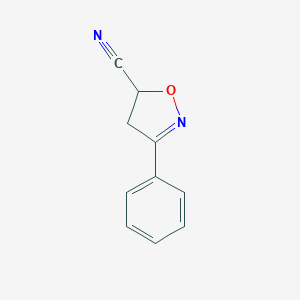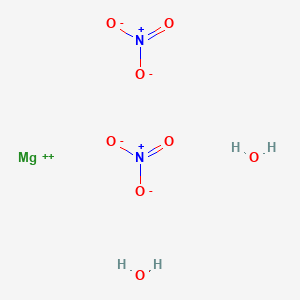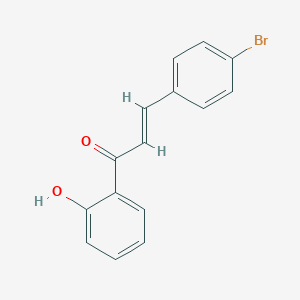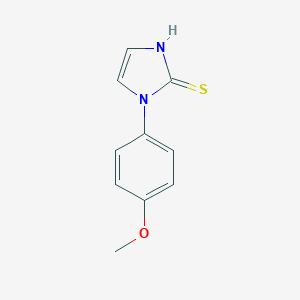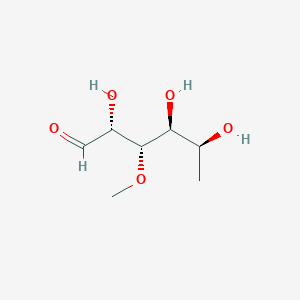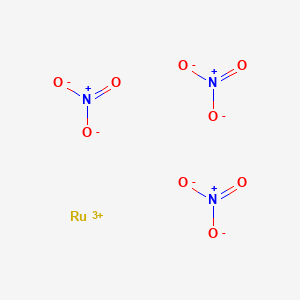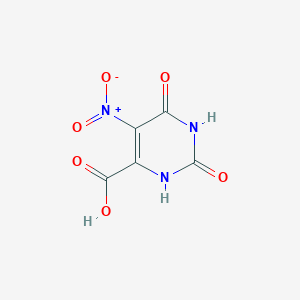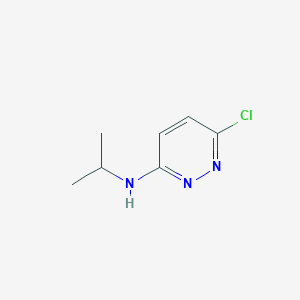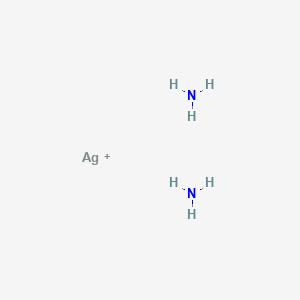![molecular formula C8H16OSi B093083 [(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane CAS No. 17869-77-1](/img/structure/B93083.png)
[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane
Overview
Description
[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane is a compound that falls within the broader class of organosilicon compounds, which are characterized by the presence of carbon-silicon bonds. These compounds are of significant interest due to their utility in various synthetic applications, including polymerization and the formation of cyclic structures with silicon-containing moieties.
Synthesis Analysis
The synthesis of organosilicon compounds often involves the use of a two-step synthetic process, as seen in the preparation of trimethylsiloxy-substituted 1-oxa-2,5-disilacyclopentanes from vinylpentamethyldisiloxane and other vinyl-substituted silanes . A modified Peterson mechanism is another common synthetic route, which was employed in the synthesis of bis(trimethylsilyl)silenes from corresponding silanol precursors . These methods highlight the versatility of silicon chemistry in generating complex structures with varying substituents.
Molecular Structure Analysis
The molecular structure of organosilicon compounds is often elucidated using spectroscopic techniques such as NMR and IR spectroscopy, as well as mass spectrometry . X-ray structural analyses can also provide definitive structural information, particularly for cyclic silicon compounds . The presence of trimethylsiloxy groups and their arrangement around the silicon atoms can significantly influence the molecular geometry and, consequently, the reactivity of these compounds.
Chemical Reactions Analysis
Organosilicon compounds can undergo a variety of chemical reactions, including anionic ring-opening polymerization (AROP) to yield polymers with silicon-containing backbones . The dimerization of silenes is another reaction that demonstrates the influence of solvent on the regiospecificity of the reaction, leading to different cyclic structures based on the solvent's donating ability . Additionally, the oxidation of methylsilenes with molecular oxygen has been studied, revealing that the number of methyl groups and the ionization potential of the silenes can affect their reactivity towards oxygen .
Physical and Chemical Properties Analysis
The physical and chemical properties of organosilicon compounds, such as molecular weights and spectroscopic characteristics, are crucial for understanding their behavior and potential applications. For instance, the molecular weights of certain trimethylsiloxy-substituted compounds have been determined by GC/MS and high-resolution mass spectrometry . The reactivity of these compounds towards other reagents, such as titanium tetrachloride, can lead to the formation of different cyclic structures, indicating their potential as precursors in synthetic chemistry .
Scientific Research Applications
Ophthalmic Lens Materials : [(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane (TMS) has been used in the synthesis and application of high oxygen permeable ophthalmic lens materials. It was copolymerized with various monomers and additives, including titanium carbide nanoparticles, to increase oxygen permeability and improve wettability of hydrogel ophthalmic lenses (Lee & Sung, 2021).
Electronics and Chemical Vapor Deposition : Trimethylsilane-based compounds, closely related to the compound , have been used in plasma-enhanced chemical vapor deposition (PECVD) processes for depositing dielectric thin films in electronics. These materials are valuable for producing low permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides (Loboda, 1999).
Energy Storage : Novel silane compounds, including those structurally similar to [(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane, have been investigated as non-aqueous electrolyte solvents in lithium-ion batteries. These compounds demonstrated good solubility for various lithium salts and provided stable and high lithium-ion conductivities (Amine et al., 2006).
Photochemical Studies : Research has been conducted on the photochemical behavior of compounds like [(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane, focusing on the kinetics and reaction pathways in various conditions (Kerst, Ruffolo, & Leigh, 1997).
Chemical Reactions and Mechanisms : Studies have also been focused on understanding the chemical reactions and mechanisms involving trimethylsilane derivatives, such as selective intramolecular cleavage of carbon-silicon bonds by palladium salts (Valk, Boersma, & Koten, 1994).
Safety And Hazards
[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane is classified as a flammable liquid (Flam. Liq. 2) according to the CLP (Classification Labelling and Packaging) Regulation . The flash point is 20 °C . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
Future Directions
[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane can be used with ethylene glycol as a cross-linking agent . It has been shown to have synergy with other monomers during copolymerization, which may improve its effectiveness in the production of polymers . This suggests potential future directions in the field of polymer production.
properties
IUPAC Name |
trimethyl(2-methylbut-3-yn-2-yloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16OSi/c1-7-8(2,3)9-10(4,5)6/h1H,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRUXZIXAXHXTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170524 | |
| Record name | ((1,1-Dimethyl-2-propynyl)oxy)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane | |
CAS RN |
17869-77-1 | |
| Record name | [(1,1-Dimethyl-2-propyn-1-yl)oxy]trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17869-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((1,1-Dimethyl-2-propynyl)oxy)trimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017869771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ((1,1-Dimethyl-2-propynyl)oxy)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(1,1-dimethyl-2-propynyl)oxy]trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ((1,1-DIMETHYL-2-PROPYNYL)OXY)TRIMETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y99V7Z7VXG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

